
2-(3-Bromophenyl)-2,2-difluoroethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Bromophenyl)-2,2-difluoroethan-1-amine is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, along with two fluorine atoms and an amine group on an ethan-1-amine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)-2,2-difluoroethan-1-amine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(3-Bromophenyl)-2,2-difluoroethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted phenyl ring.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium hydroxide or ammonia in polar solvents.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of phenyl-substituted ethan-1-amine.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-Bromophenyl)-2,2-difluoroethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-(3-Bromophenyl)-2,2-difluoroethan-1-amine involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms can influence the compound’s binding affinity to enzymes or receptors. The amine group can participate in hydrogen bonding, enhancing the compound’s interaction with biological macromolecules. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Shares the bromine and phenyl ring but differs in the functional groups attached.
2-(3-Bromophenyl)imidazo[2,1-b]oxazole: Contains a bromophenyl group but has a different heterocyclic structure.
Uniqueness: 2-(3-Bromophenyl)-2,2-difluoroethan-1-amine is unique due to the combination of bromine and fluorine atoms on the ethan-1-amine backbone. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
1379358-49-2 |
|---|---|
Molekularformel |
C8H8BrF2N |
Molekulargewicht |
236.06 g/mol |
IUPAC-Name |
2-(3-bromophenyl)-2,2-difluoroethanamine |
InChI |
InChI=1S/C8H8BrF2N/c9-7-3-1-2-6(4-7)8(10,11)5-12/h1-4H,5,12H2 |
InChI-Schlüssel |
RPNKVLYXVHFSNO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)C(CN)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Potassium trifluoro(5-oxaspiro[2.3]hexan-1-YL)borate](/img/structure/B13555096.png)
![methyl 2,4-dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13555099.png)
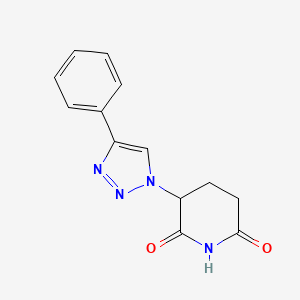
![4-[3-(Methoxycarbonyl)phenyl]butanoicacid](/img/structure/B13555111.png)
![2-cyano-N-[4-(morpholin-4-yl)phenyl]-3-phenylprop-2-enamide](/img/structure/B13555119.png)
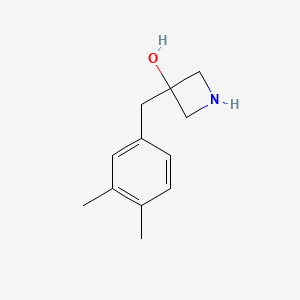

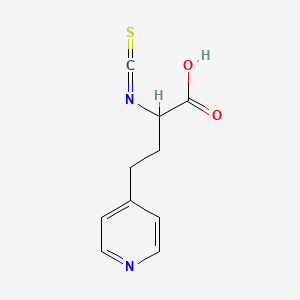

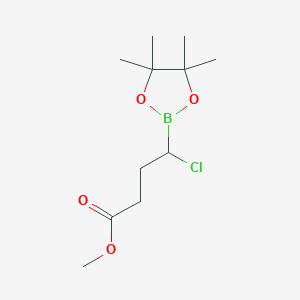
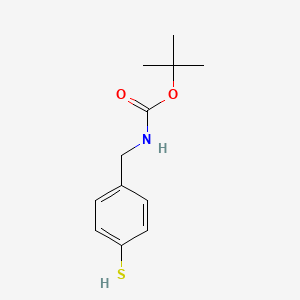
![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carbonyl]-1,4-oxazepan-6-ol](/img/structure/B13555166.png)

![2-{[(Benzyloxy)carbonyl]amino}-5,5-difluorohexanoic acid](/img/structure/B13555177.png)
